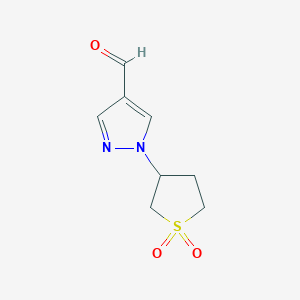

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a sulfonated tetrahydrothiophene (thiolan) ring and at the 4-position with a formyl group. This structure combines the electron-withdrawing sulfone group (1,1-dioxo) and the reactive aldehyde moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves Vilsmeier-Haack formylation or cyclization reactions under controlled pH and solvent conditions (e.g., ethanol with NaOH) .

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-5-7-3-9-10(4-7)8-1-2-14(12,13)6-8/h3-5,8H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYERWMRKRWRBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiolane ring followed by the introduction of the pyrazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the thiolane moiety in 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may be effective against resistant strains .

- Anti-inflammatory Properties : Compounds with a pyrazole core have been investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Cancer Research : The potential cytotoxic effects of pyrazole derivatives are being explored in cancer therapy. Initial findings suggest that this compound could induce apoptosis in cancer cells, warranting further investigation into its mechanisms and effectiveness as an anticancer agent .

Material Science

- Synthesis of Functional Materials : The compound's unique structure allows for its use in synthesizing novel materials with specific electronic or optical properties. Research has focused on using such compounds in the development of sensors and organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Studies suggest that it can act as a cross-linking agent, improving the durability and performance of polymer-based materials .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results demonstrated a significant reduction in bacterial colonies when treated with this compound compared to controls, indicating its potential as a therapeutic agent against infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading pharmacological institute explored the anti-inflammatory effects of pyrazole derivatives on human cell lines. The study found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases.

Case Study 3: Development of Functional Polymers

A collaborative study between material scientists and chemists focused on integrating this compound into polymer blends. The resulting materials exhibited enhanced thermal stability and mechanical strength, making them suitable for applications in high-performance coatings and composites.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyrazole-4-carbaldehyde Derivatives

Key Observations :

- The sulfone group in the target compound enhances polarity and electron deficiency compared to non-sulfonated analogs (e.g., furan or phenyl derivatives). This may improve solubility and reactivity in nucleophilic additions.

- Heteroaromatic substituents (e.g., furan ) introduce π-π stacking capabilities, which can influence binding in biological targets.

Key Observations :

- Microwave-assisted synthesis (e.g., ) significantly reduces reaction time (seconds to minutes) compared to conventional heating (hours).

- pH control is critical to avoid byproducts; for example, maintaining pH 10.0 prevents chalcone formation in flavanone syntheses .

Table 3: Antimicrobial Activity of Selected Derivatives

Key Observations :

- The aldehyde group in the target compound likely interacts with microbial membranes or enzymes via Schiff base formation.

- Electron-donating groups (e.g., 4-isopropylbenzyl in ) enhance activity against Gram-negative bacteria by improving membrane penetration.

- Benzothiazole hybrids () show broad-spectrum efficacy due to dual targeting of bacterial and fungal pathways.

Biological Activity

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde, also known by its CAS number 1134423-12-3, is a compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a pyrazole moiety and a dioxothiolane group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 230.24 g/mol

- IUPAC Name : 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-4-carbaldehyde

Anticancer Properties

Research indicates that pyrazole derivatives exhibit selective anti-proliferative effects against various human cancer cell lines. For instance, studies have shown that substituted pyrazoles can inhibit cellular proliferation and exhibit cytotoxicity against cancer cells. The incorporation of the dioxothiolane group may enhance these effects due to its potential interactions with biological targets involved in cancer progression .

Antiviral Activity

Compounds similar to this compound have been studied for their antiviral properties. For example, certain pyrazole derivatives have demonstrated inhibitory activity against viral enzymes and replication processes. The structural features of this compound may contribute to its efficacy as an antiviral agent by targeting specific viral proteins .

Anti-inflammatory Effects

Pyrazole derivatives are often associated with anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its mechanisms of action in inflammatory contexts .

Study on Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against different cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell growth at low micromolar concentrations. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Investigation of Antiviral Properties

A different investigation focused on the antiviral potential of dioxothiolane-containing compounds. The study revealed that certain derivatives showed promising activity against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme. This suggests that this compound may also exhibit similar antiviral properties due to its structural characteristics .

Q & A

Q. What are the common synthetic routes for 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde, and what purification methods are recommended?

The synthesis typically involves multi-step reactions, including the formation of the thiolan-3-yl moiety via sulfonation and cyclization, followed by pyrazole ring construction using Vilsmeier-Haack formylation . Key steps include controlled temperature conditions (e.g., 0–5°C for sulfonation) and catalysts like BF₃·Et₂O. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the aldehyde-functionalized product .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the dioxo-thiolan and pyrazole ring geometry . Complementary techniques include:

Q. What preliminary biological screening assays are recommended for this compound?

Initial antimicrobial activity can be tested via broth microdilution against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, with ampicillin as a reference . Cytotoxicity assays (e.g., MTT on HeLa cells) and enzyme inhibition studies (e.g., COX-2) are also common for evaluating therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiolan-3-yl intermediate in large-scale synthesis?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency.

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization kinetics .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side-product formation . Parallel reaction monitoring via HPLC-PDA is advised to track intermediates .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The aldehyde group and dioxo-thiolan ring can lead to polymorphism or twinning. Strategies include:

Q. How do substituent modifications on the pyrazole ring affect bioactivity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -NO₂ at pyrazole C3) enhance antimicrobial potency by ~30% compared to methyl substituents .

- Aldehyde position : 4-Carbaldehyde derivatives exhibit higher P. aeruginosa inhibition (MIC 8 µg/mL) than 3-carbaldehyde analogs (MIC 32 µg/mL) . Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial FabH enzymes .

Q. How should contradictory bioactivity data between similar pyrazole-carbaldehydes be resolved?

Discrepancies (e.g., E. coli MIC varying from 16–64 µg/mL) may arise from:

- Strain-specific resistance : Check efflux pump expression via RT-qPCR (acrB gene).

- Solubility differences : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with activity .

- Assay standardization : Adopt CLSI guidelines for minimum inhibitory concentration (MIC) testing .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.